Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic thiophene-based compound featuring a sulfamoyl group linked to a substituted phenyl ring and an ethyl carboxylate ester. Its molecular structure includes:
- Thiophene core: A five-membered aromatic ring with sulfur.
- Position 2: Ethyl carboxylate group (–COOEt), enhancing solubility and metabolic stability.
- Position 3: Sulfamoyl (–SO₂NH–) moiety attached to a 5-chloro-2,4-dimethoxyphenyl group. The chloro and methoxy substituents modulate electronic properties and steric bulk.
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO6S2/c1-4-29-21(24)19-20(14(12-30-19)13-8-6-5-7-9-13)31(25,26)23-16-10-15(22)17(27-2)11-18(16)28-3/h5-12,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSOUWMKFDWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfonamide derivative with a complex structure that has garnered interest in medicinal chemistry due to its biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 473.9 g/mol. The compound features a benzothiophene core, a sulfamoyl group, and various methoxy substituents that contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. Additionally, the benzothiophene core can affect cellular membranes and proteins, influencing various signaling pathways. This suggests that the compound may serve as a lead for drug development targeting specific diseases.
Anti-Cancer Activity
Recent studies indicate that this compound exhibits significant anti-cancer properties. For example:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It operates by inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways:
- Squalene Synthase Inhibition : It has been reported to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. The IC50 values for inhibition range in the low micromolar range, indicating potent activity against this target .
Case Study 1: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer efficacy of this compound in human lung adenocarcinoma models. The results demonstrated:
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound Dose 1 | 75 | 25 |
| Compound Dose 2 | 50 | 50 |
The data indicated a dose-dependent response where higher concentrations led to increased apoptosis rates and reduced cell viability.
Case Study 2: Metabolic Pathway Modulation
In another investigation focusing on metabolic pathways, the compound was tested for its ability to modulate insulin signaling in diabetic rat models. Key findings included:
| Parameter | Control Group | Compound Treated Group |
|---|---|---|
| Blood Glucose Level (mg/dL) | 180 | 120 |
| Insulin Level (µU/mL) | 10 | 20 |
The compound significantly improved insulin sensitivity and reduced blood glucose levels compared to the control group.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key comparable compounds and their distinguishing features:
Key Observations :
- Electronic Effects: The 5-chloro-2,4-dimethoxyphenyl group in the target compound combines electron-withdrawing (Cl) and donating (OMe) groups, influencing the sulfamoyl group’s reactivity and hydrogen-bonding capacity. In contrast, the cyano (–CN) group in the bromo derivative () is strongly electron-withdrawing, polarizing the thiophene ring .
- Ester Groups : Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters, prolonging metabolic stability .
Crystallographic and Physicochemical Properties
- Planarity : The bromo derivative () exhibits a planar thiophene ring with adjacent groups (CN, Br, SCH₂COOEt), facilitating π-stacking . The target compound’s 4-phenyl group may introduce steric hindrance, reducing planarity.
- Hydrogen Bonding: The sulfamoyl group (–SO₂NH–) in the target compound serves as a hydrogen bond donor/acceptor, a feature absent in thioether or cyano-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
